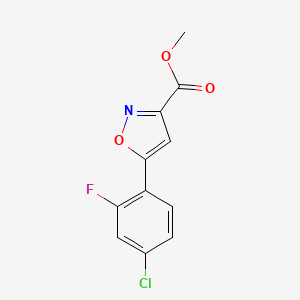

Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJUYLDBIJXFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-2-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the isoxazole ring. The final step involves esterification with methanol in the presence of a suitable catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups onto the phenyl ring.

Scientific Research Applications

Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate can be contextualized by comparing it to related isoxazole-3-carboxylate derivatives. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison of Isoxazole-3-carboxylate Derivatives

Key Findings :

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-chloro-2-fluorophenyl group in SY268056 introduces moderate EW effects, balancing reactivity and stability. Comparatively, the 3-nitrophenyl analog (NO₂ group) exhibits stronger EW character, which may improve electrophilic reactivity but reduce metabolic stability .

Ester Group Influence :

- Ethyl esters (e.g., SY268060) are typically more lipophilic than methyl esters, enhancing membrane permeability but possibly reducing aqueous solubility .

Functional Group Additions :

- The 4-(methylsulfonyl)phenyl analog (CAS 951626-47-4) incorporates a sulfonyl group, improving polarity and solubility, which is advantageous for drug formulation .

Biological Activity

Methyl 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

- IUPAC Name : Methyl 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylate

- CAS Number : 2112819-70-0

- Molecular Formula : C11H7ClFNO3

- Molecular Weight : 255.63 g/mol

Biological Activity Overview

The biological activity of methyl 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylate has been investigated primarily for its antimicrobial properties. The compound exhibits both antibacterial and antifungal activities, making it a candidate for further pharmaceutical development.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar isoxazole structures exhibit significant antimicrobial properties. For instance, various derivatives have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 4.69 | |

| Candida albicans | 16.69 |

The precise mechanisms through which methyl 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylate exerts its biological effects are still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for microbial survival.

Case Studies

-

Antibacterial Efficacy :

A study evaluated the antibacterial efficacy of various isoxazole derivatives, including methyl 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylate. The results indicated that this compound showed promising activity against E. coli and S. aureus, with MIC values comparable to established antibiotics. -

Antifungal Activity :

In a separate investigation focused on antifungal properties, the compound demonstrated effective inhibition against C. albicans. The study highlighted the compound's potential as a therapeutic agent in treating fungal infections, particularly in immunocompromised patients.

Q & A

Q. What are the established synthetic routes for Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate?

The synthesis typically involves cyclization of precursors such as substituted aldehydes or oximes. For example, a method analogous to related isoxazole derivatives involves reacting 4-chloro-2-fluorobenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate, followed by cyclization using acetic anhydride or other dehydrating agents. The final esterification step employs methanol with an acid catalyst (e.g., H₂SO₄) to yield the methyl ester . Reaction conditions (temperature, pH) must be optimized to avoid side products and improve yield.

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection and refinement are performed using programs like SHELXL for small-molecule refinement . ORTEP-III or similar software generates thermal ellipsoid plots for visualizing molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) . Key parameters include bond lengths, angles, and torsion angles, which validate the isoxazole ring conformation and substituent orientation.

Q. What preliminary biological activities have been reported for this compound?

Studies on structurally similar isoxazole derivatives indicate antimicrobial, anti-inflammatory, and enzyme inhibitory activities. For example, Ethyl 5-(4-chlorophenyl) analogs show interaction with enzymes like cyclooxygenase-2 (COX-2) or kinases involved in inflammatory pathways . Initial assays typically involve in vitro enzyme inhibition or cell viability tests (e.g., MTT assays) at micromolar concentrations.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent), purity of the compound, or structural analogs. For example, halogen positioning (4-chloro vs. 2-fluoro) can alter lipophilicity and target binding . Researchers should:

Q. What strategies optimize synthetic yield and scalability for this compound?

Key factors include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) improve esterification efficiency .

- Temperature control : Cyclization at 80–100°C minimizes decomposition .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .

- Automation : Continuous flow reactors reduce batch variability and improve scalability .

Q. How can interaction studies with biological targets be designed methodologically?

- Enzyme assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for kinase activity) .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity constants (Kd) .

- Molecular docking : Tools like AutoDock Vina predict binding modes, leveraging crystallographic data to validate poses .

Q. What is the role of halogen atoms (Cl, F) in modulating biological activity?

- Lipophilicity : Chlorine increases logP, enhancing membrane permeability, while fluorine improves metabolic stability .

- Steric effects : The 2-fluoro substituent may hinder binding to bulkier active sites compared to 4-chloro analogs.

- Electronic effects : Fluorine’s electronegativity alters electron density on the isoxazole ring, affecting hydrogen-bonding interactions .

Q. How can solubility challenges be addressed during in vitro testing?

- Structural modifications : Replace the methyl ester with a more polar carboxylic acid group .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.

- Salt formation : Convert the ester to a sodium or potassium salt for improved dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.